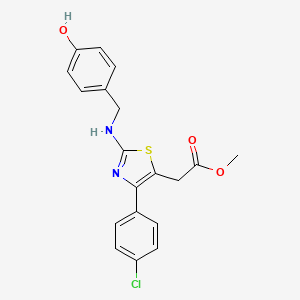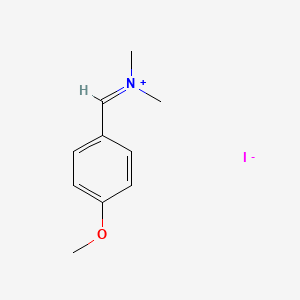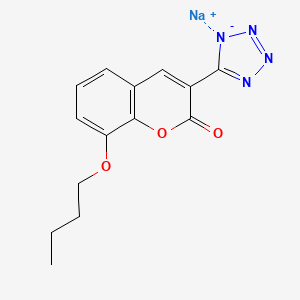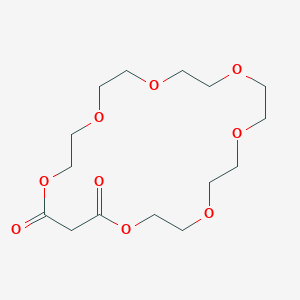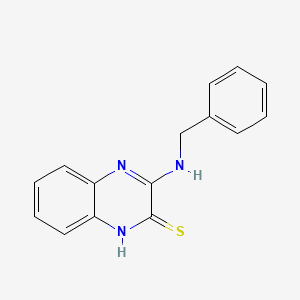![molecular formula C28H50 B14436639 4,4'-Dihexyl-1,1'-bi(bicyclo[2.2.2]octane) CAS No. 80060-70-4](/img/structure/B14436639.png)
4,4'-Dihexyl-1,1'-bi(bicyclo[2.2.2]octane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Dihexyl-1,1’-bi(bicyclo[2.2.2]octane) is a unique organic compound characterized by its bicyclic structure. This compound features two bicyclo[2.2.2]octane units connected at the 1,1’ positions, with hexyl groups attached at the 4,4’ positions. The bicyclo[2.2.2]octane framework is known for its rigidity and stability, making it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dihexyl-1,1’-bi(bicyclo[2.2.2]octane) typically involves multiple steps, starting from simpler bicyclic precursors. One common method includes the Diels-Alder reaction, followed by alkylation and ring-closing metathesis . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-Dihexyl-1,1’-bi(bicyclo[2.2.2]octane) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or other functional groups back to alcohols or alkanes.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the bicyclic framework.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (Cl2, Br2) or other electrophiles in the presence of a catalyst.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
4,4’-Dihexyl-1,1’-bi(bicyclo[2.2.2]octane) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential use in developing new pharmaceuticals with improved stability and bioavailability.
Industry: Utilized in the production of advanced materials, including polymers and composites, due to its rigidity and stability
Mécanisme D'action
The mechanism of action of 4,4’-Dihexyl-1,1’-bi(bicyclo[2.2.2]octane) depends on its specific application. In chemical reactions, its rigid bicyclic structure can influence the reactivity and selectivity of the compound. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through hydrophobic interactions and steric effects .
Comparaison Avec Des Composés Similaires
Bicyclo[2.2.2]octane: The parent structure without hexyl groups.
Cubane: Another rigid, cage-like structure with different geometric properties.
Bicyclo[1.1.1]pentane: A smaller bicyclic compound with different reactivity.
Propriétés
Numéro CAS |
80060-70-4 |
|---|---|
Formule moléculaire |
C28H50 |
Poids moléculaire |
386.7 g/mol |
Nom IUPAC |
1-hexyl-4-(4-hexyl-1-bicyclo[2.2.2]octanyl)bicyclo[2.2.2]octane |
InChI |
InChI=1S/C28H50/c1-3-5-7-9-11-25-13-19-27(20-14-25,21-15-25)28-22-16-26(17-23-28,18-24-28)12-10-8-6-4-2/h3-24H2,1-2H3 |
Clé InChI |
ZTFLAUFBHKHSJQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC12CCC(CC1)(CC2)C34CCC(CC3)(CC4)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


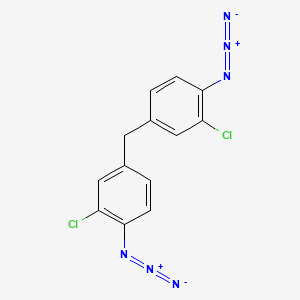
![1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14436564.png)
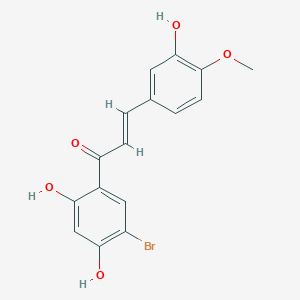
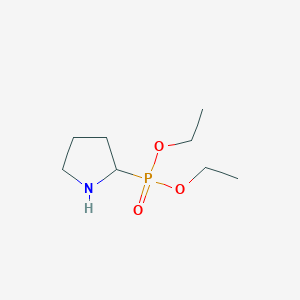

![2,4,6,10-tetraoxatricyclo[6.3.0.01,5]undec-8-ene](/img/structure/B14436593.png)
![2-[4-(trifluoromethyl)phenyl]-1H-perimidine](/img/structure/B14436600.png)
